N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide
Description
N-(Dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide is a hybrid aromatic compound featuring a dibenzofuran core linked to a hydroxy-substituted benzamide moiety. This compound is synthesized via condensation reactions between dibenzo[b,d]furan-3-amine and 2-hydroxybenzoic acid derivatives, often employing coupling agents like EDC/HOBt or microwave-assisted methods for improved efficiency .
Properties
IUPAC Name |
N-dibenzofuran-3-yl-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-16-7-3-1-6-15(16)19(22)20-12-9-10-14-13-5-2-4-8-17(13)23-18(14)11-12/h1-11,21H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBHKTTVVGGLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286120 | |
| Record name | N-3-Dibenzofuranyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341018-62-0 | |
| Record name | N-3-Dibenzofuranyl-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341018-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-3-Dibenzofuranyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide typically involves the coupling of dibenzofuran derivatives with 2-hydroxybenzamide. One common method is the O-arylation reaction, where substituted phenols undergo a reaction with aryl halides in the presence of a base and a palladium catalyst. This is followed by cyclization to form the dibenzofuran core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the amide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Biology
- Biological Probes : Due to its aromatic structure, N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide can be used as a probe to study biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
- Potential Drug Development : The compound shows promise as a lead in developing new therapeutic agents, particularly those targeting specific enzymes or receptors. Its mechanism of action involves intercalation into DNA or protein interactions that can modulate biological functions.
Industrial Applications
- Material Science : this compound may be utilized in developing materials with specific optical or electronic properties due to its unique chemical structure.
Case Study 1: Anti-inflammatory Activity
A study explored the synthesis of hybrid compounds based on this compound and their anti-inflammatory properties. The hybrids demonstrated significant inhibitory effects on nitric oxide production in LPS-induced macrophages, indicating potential therapeutic applications in treating inflammatory diseases .
| Compound | IC50 (µM) | Cytotoxicity (CC50 ≥ µM) | Efficacy Index |
|---|---|---|---|
| Hybrid 6 | 17.97 ± 1.92 | ≥200 | 11.13 |
| Hybrid 9 | 15.96 ± 1.32 | ≥200 | 12.53 |
This study highlighted the potential of these hybrids as platforms for further development in anti-inflammatory therapies.
Case Study 2: Histone Deacetylase Inhibition
Research has indicated that derivatives of this compound may serve as inhibitors of histone deacetylase (HDAC), an enzyme implicated in various cancers. The inhibition of HDAC activity can lead to altered gene expression and potentially inhibit tumor growth .
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The dibenzofuran moiety can intercalate into DNA or interact with proteins, affecting their function. The hydroxybenzamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
Table 2: Activity Comparison of Hydroxybenzamide Derivatives
Key Observations :
- Antibacterial Activity : Chloro-substituted derivatives (e.g., N-(2-chlorophenyl)-2-hydroxybenzamide) exhibit potent antibacterial effects, likely due to enhanced membrane permeability .
- Anti-inflammatory Activity : HS-Ck’s dual halogenation (Cl, F) significantly boosts TNF-α inhibition, suggesting synergistic electronic effects .
- Structural Insights : The dibenzofuran moiety in the target compound may confer unique binding interactions, but its biological profile remains underexplored in the evidence.
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Biological Activity
N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their potential therapeutic effects. Its structure consists of a dibenzo[b,d]furan moiety linked to a 2-hydroxybenzamide group, which contributes to its biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related dibenzo[b,d]furan derivatives possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This is crucial in conditions like asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a central role .
3. Antimicrobial Properties
this compound exhibits antimicrobial activity against several pathogenic bacteria and fungi. Its effectiveness has been noted in inhibiting the growth of Staphylococcus aureus and Candida albicans, making it a candidate for further development in treating infections .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a role in inflammatory pathways. This inhibition can lead to reduced levels of inflammatory mediators .
- Modulation of Cell Signaling : It affects various signaling pathways involved in cell proliferation and survival, particularly in cancer cells. By modulating these pathways, the compound can induce apoptosis in malignant cells.
Table 1: Summary of Biological Activities
Q & A
Q. What experimental designs test synergistic effects with co-administered therapeutics?
- Methodology :
- Use combination index (CI) assays (Chou-Talalay method) in cell viability studies (e.g., MTT assays) to quantify synergy with cisplatin or doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
